

# The Discovery and Development of SCH 42495: A Neutral Endopeptidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | SCH 42495 racemate |           |
| Cat. No.:            | B1662769           | Get Quote |

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

SCH 42495 emerged from the drug discovery programs of Schering-Plough as a potent and orally active neutral endopeptidase (NEP) inhibitor. NEP (EC 3.4.24.11), also known as neprilysin, is a zinc-dependent metalloprotease responsible for the degradation of several vasoactive peptides, most notably the atrial natriuretic peptides (ANPs). By inhibiting NEP, SCH 42495 potentiates the effects of endogenous ANPs, leading to vasodilation, natriuresis, and a reduction in blood pressure. This document provides a comprehensive overview of the discovery, history, and pharmacological profile of SCH 42495, with a focus on its chemical nature, mechanism of action, and the key experimental findings that have defined its therapeutic potential.

A Note on Stereochemistry: While the initial topic requested information on "SCH 42495 racemate," the available scientific literature and chemical nomenclature strongly indicate that SCH 42495 is a specific stereoisomer. The formal chemical name, N-[2(S)-(mercaptomethyl)-3-(2-methylphenyl)-4-oxopropyl]-L-methionine ethyl ester, specifies the (S) configuration at the mercaptomethyl-containing chiral center and the use of the L-enantiomer of methionine. This suggests that the compound was developed and studied as a single enantiomer to ensure specific interaction with its biological target. A racemate is a 1:1 mixture of two enantiomers, which are non-superimposable mirror images of each other. In drug development, it is common to resolve a racemic mixture to identify the more active and/or less toxic enantiomer.



# **Discovery and History**

While specific details regarding the individual scientists and the precise timeline of the discovery of SCH 42495 at Schering-Plough are not readily available in the public domain, the development of this compound falls within the broader context of research into inhibitors of neutral endopeptidase for cardiovascular diseases. The "SCH" prefix in its name is indicative of its origin within the Schering-Plough research and development pipeline.

SCH 42495 was designed as a prodrug of its active metabolite, SCH 42354 (N-[2(S)-(mercaptomethyl)-3-(2-methylphenyl)-4-oxopropyl]-L-methionine). The ethyl ester modification in SCH 42495 enhances its oral bioavailability, allowing for effective systemic delivery, after which it is rapidly hydrolyzed in the body to the active carboxylic acid form, SCH 42354.

# **Mechanism of Action and Signaling Pathway**

The primary mechanism of action of SCH 42495 is the inhibition of neutral endopeptidase. NEP is a key enzyme in the catabolism of atrial natriuretic peptide (ANP). By inhibiting NEP, the active form of the drug, SCH 42354, leads to increased circulating levels of ANP.

ANP exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. The activation of NPR-A catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger molecule. Elevated intracellular cGMP levels mediate a cascade of downstream effects, including:

- Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in peripheral resistance and blood pressure.
- Natriuresis and Diuresis: Increased excretion of sodium and water by the kidneys.
- Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Suppression of renin and aldosterone secretion.

The culmination of these effects is a reduction in blood volume and pressure, making NEP inhibitors a therapeutic target for hypertension and heart failure.





Click to download full resolution via product page

Caption: Signaling pathway of SCH 42495 action.

# **Quantitative Data**

The following tables summarize the key quantitative data from preclinical and clinical studies of SCH 42495 and its active form, SCH 42354.

Table 1: In Vitro Inhibitory Activity of SCH 42354



| Substrate Hydrolyzed            | IC50 (nmol/L) |
|---------------------------------|---------------|
| Leu-enkephalin                  | 8.3           |
| Atrial Natriuretic Factor (ANF) | 10.0          |

Data from a study on the biochemical and pharmacological profiles of SCH 42354 and SCH 42495.[1]

Table 2: Antihypertensive Effects of Oral SCH 42495 in Hypertensive Rat Models

| Rat Model                 | Dose (mg/kg) | Reduction in Blood<br>Pressure (mm Hg) |
|---------------------------|--------------|----------------------------------------|
| DOCA-Na Hypertensive Rats | 1            | 22 ± 6                                 |
| 3                         | 43 ± 7       |                                        |
| 10                        | 62 ± 12      | _                                      |
| Dahl-S Hypertensive Rats  | 1-10         | Similar magnitude to DOCA-<br>Na rats  |

Data from a study on the atrial natriuretic factor potentiating and hemodynamic effects of SCH 42495.[1]

Table 3: Efficacy of SCH 42495 in a Clinical Trial with Patients with Essential Hypertension

| Treatment          | Blood Pressure Reduction (Systolic/Diastolic, mm Hg)             | Efficacy Rate (%) |
|--------------------|------------------------------------------------------------------|-------------------|
| 50 mg twice daily  | From $171 \pm 1 / 100 \pm 1$ to $146 \pm 3 / 84 \pm 2$ (overall) | 44                |
| 100 mg twice daily | 60                                                               |                   |
| 200 mg twice daily | 80                                                               |                   |

Data from a multicenter, open clinical trial in 27 patients with essential hypertension.[2]



# **Experimental Protocols**

Detailed experimental protocols for the studies cited are not fully available. However, based on standard methodologies in the field, the following are representative protocols for key experiments.

## In Vitro NEP Inhibition Assay

Objective: To determine the inhibitory potency ( $IC_{50}$ ) of SCH 42354 on the enzymatic activity of neutral endopeptidase.

#### Materials:

- Purified neutral endopeptidase
- Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
- SCH 42354 at various concentrations
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- 96-well microplate
- · Fluorescence plate reader

#### Procedure:

- Prepare serial dilutions of SCH 42354 in assay buffer.
- In a 96-well plate, add the NEP enzyme solution to each well.
- Add the different concentrations of SCH 42354 to the wells. Include a control group with no inhibitor.
- Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.
- Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.



- Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 320 nm, emission at 405 nm).
- Calculate the rate of reaction for each inhibitor concentration.
- Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.



Click to download full resolution via product page



Caption: Workflow for in vitro NEP inhibition assay.

## Measurement of Plasma ANP and cGMP Levels

Objective: To quantify the levels of atrial natriuretic peptide and cyclic guanosine monophosphate in plasma samples from subjects treated with SCH 42495.

#### Materials:

- Blood collection tubes with EDTA and a protease inhibitor (e.g., aprotinin)
- Centrifuge
- Enzyme-linked immunosorbent assay (ELISA) kits for ANP and cGMP
- Microplate reader

#### Procedure:

- Blood Collection and Processing:
  - Collect whole blood samples in pre-chilled EDTA tubes containing a protease inhibitor.
  - Immediately centrifuge the blood at a low speed (e.g., 1,600 x g) for 15 minutes at 4°C.
  - Carefully collect the plasma supernatant and store it at -80°C until analysis.
- ELISA for ANP and cGMP:
  - Follow the specific instructions provided with the commercial ELISA kits for ANP and cGMP.
  - Typically, this involves adding plasma samples (and standards) to microplate wells coated with capture antibodies.
  - After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
  - A substrate is then added, and the resulting colorimetric reaction is stopped.



- The absorbance is measured using a microplate reader at the appropriate wavelength.
- The concentrations of ANP and cGMP in the samples are determined by comparing their absorbance to a standard curve.

## Conclusion

SCH 42495, through its active metabolite SCH 42354, is a potent inhibitor of neutral endopeptidase that effectively potentiates the actions of endogenous atrial natriuretic peptides. Preclinical and clinical studies have demonstrated its ability to lower blood pressure in hypertensive models and patients. The development of SCH 42495 as a specific stereoisomer highlights the importance of stereochemistry in drug design for achieving optimal therapeutic effects. While further details on its discovery and early development would provide a more complete historical picture, the available data clearly establish SCH 42495 as a significant compound in the exploration of NEP inhibition for the treatment of cardiovascular diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and Development of SCH 42495: A Neutral Endopeptidase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662769#sch-42495-racemate-discovery-and-history]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com